molecular formula C9H14ClNO2 B1514481 3,4-Dihydroxy Amphetamine Hydrochloride CAS No. 828-06-8

3,4-Dihydroxy Amphetamine Hydrochloride

Cat. No.: B1514481
CAS No.: 828-06-8
M. Wt: 203.66 g/mol
InChI Key: MCRAZJGRCJLDOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxy Amphetamine Hydrochloride, also known as α-Methyldopamine (α-Me-DA), is a catecholamine derivative of amphetamine with significant value in neuropharmacology and toxicology research. Its primary research application is in the study of the serotonergic neurotoxicity induced by drugs of abuse such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA), for which it is a direct metabolite . While the parent compound itself may not be directly neurotoxic, it is a critical precursor in the formation of neurotoxic species. Research indicates that α-Methyldopamine readily oxidizes to an ortho-quinone, which subsequently conjugates with endogenous antioxidants like glutathione . The resulting metabolite, 2,5-bis-(glutathion-S-yl)-α-methyldopamine, has been shown to induce serotonergic neurotoxicity and decrease brain serotonin concentrations when administered intracerebroventricularly, providing a key mechanistic model for MDMA-induced neuronal damage . Furthermore, this compound serves as an important intermediate in the metabolic pathway of MDMA, undergoing further O-methylation to form 4-hydroxy-3-methoxyamphetamine (HMA) . As such, this compound is an essential reference standard and analytical tool for scientists conducting forensic toxicology studies, investigating the mechanisms of amphetamine-derived neurotoxicity, and elucidating the complex metabolic fate of substituted amphetamines.

Properties

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6(10)4-7-2-3-8(11)9(12)5-7;/h2-3,5-6,11-12H,4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRAZJGRCJLDOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747662
Record name 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828-06-8
Record name alpha-Methyldopamine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminopropyl)benzene-1,2-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-METHYLDOPAMINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/071E3FSO6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Preparation of the 3,4-Dihydroxybenzene Core

A key intermediate for the synthesis is 3,4-dihydroxybenzaldehyde or related derivatives. A patented method describes the preparation of 3,4-dihydroxybenzonitriles starting from vanillic aldehyde, which can be adapted for preparing the catechol moiety necessary for 3,4-dihydroxy amphetamine derivatives. The process involves:

  • Reaction of vanillic aldehyde with hydroxylamine hydrochloride in an aprotic polar solvent such as N,N-dimethylformamide (DMF), producing an aldoxime intermediate.
  • Heating to induce dehydration, forming the corresponding benzonitrile.
  • Lewis acid-catalyzed demethylation (using aluminum trichloride or other Lewis acids) to yield 3,4-dihydroxybenzonitriles with high purity and yield (around 89%) after recrystallization.

Reaction conditions summary:

Step Reagents/Conditions Temperature Yield (%) Purity (%) Notes
Aldoxime formation Vanillic aldehyde + hydroxylamine HCl + DMF 55°C for 2 h, then 90°C for 2 h Intermediate Formation of aldoxime intermediate
Dehydration to nitrile Heat without isolation 90°C Direct conversion
Demethylation Lewis acid (AlCl3) catalysis + DMF 30°C to 135°C over 6 h 89.27 99.3 Produces 3,4-dihydroxybenzonitrile

This method allows a one-pot or stepwise approach, optimizing for yield and purity.

Formation of the Amphetamine Side Chain

The amphetamine moiety (phenethylamine structure) is typically introduced via:

A well-documented synthetic route starts from 3,4-dihydroxybenzaldehyde or 3,4-methylenedioxybenzaldehyde derivatives:

  • Henry reaction (nitroaldol condensation) between 3,4-substituted benzaldehydes and nitroethane produces nitrostyrene intermediates.
  • Reduction of nitrostyrenes with hydride reagents such as lithium aluminum hydride (LiAlH4) or alane (generated in situ from LiAlH4 and H2SO4) yields the corresponding primary amines (amphetamine derivatives).
  • Protection of amine groups with Boc (tert-butyloxycarbonyl) groups can be employed to allow selective alkylation or further functionalization.
  • Final deprotection and conversion to hydrochloride salt by treatment with HCl gas in anhydrous ether yields the hydrochloride salt of the amine.

Key reaction conditions for amine formation:

Step Reagents/Conditions Yield (%) Notes
Henry reaction 3,4-substituted benzaldehyde + nitroethane + AcOH + BuNH2 catalyst 48–88 Forms nitrostyrene intermediate
Reduction to amine LiAlH4/H2SO4 generated alane in THF, reflux 5 min 64–82 Produces primary amines
Boc protection Boc anhydride, base ~Quantitative Protects amine for further reactions
Alkylation NaH and alkyl iodides in DMF/THF, 75°C, 90 min Introduces alkyl groups selectively
Deprotection and salt formation Anhydrous HCl in 1,4-dioxane or Et2O Forms stable hydrochloride salt

These steps have been validated in the synthesis of related compounds such as 3,4-methylenedioxyamphetamine (MDA) and analogues.

Conversion to 3,4-Dihydroxy Amphetamine Hydrochloride

The final step involves:

  • Purification of the free base amine.
  • Formation of the hydrochloride salt by bubbling HCl gas into a solution of the free base in anhydrous ether or dioxane.
  • Washing and drying to obtain crystalline this compound with high purity.

This salt form improves stability, handling, and characterization of the compound.

Summary Table of Preparation Methods

Preparation Stage Starting Material(s) Key Reagents/Conditions Product/Intermediate Yield (%) Notes
Catechol core synthesis Vanillic aldehyde Hydroxylamine HCl, DMF, AlCl3, heat 3,4-Dihydroxybenzonitrile ~89 One-pot or stepwise demethylation
Nitroalkene formation 3,4-Dihydroxybenzaldehyde + nitroethane Acetic acid, butylamine catalyst Nitroalkene intermediate 48–88 Henry condensation
Reduction to amine Nitroalkene LiAlH4/H2SO4 (alane), THF reflux 3,4-Dihydroxyamphetamine (free base) 64–82 Primary amine formation
Protection and alkylation Free amine Boc2O, NaH, alkyl iodides, DMF/THF, heat Alkylated amine intermediates Quantitative Enables selective functionalization
Deprotection and salt formation Protected amine Anhydrous HCl in ether/dioxane This compound Final purified salt form

Research Findings and Considerations

  • The use of Lewis acids such as aluminum trichloride is critical for efficient demethylation in the catechol synthesis step, providing high yield and purity.
  • The choice of aprotic polar solvents like DMF or DMSO facilitates the formation of intermediates and stabilizes reaction conditions.
  • Reductive amination and nitrostyrene reduction methods are well-established for introducing the amine side chain, with lithium aluminum hydride and alane reagents offering high conversion efficiency.
  • Protecting groups such as Boc are essential for selective alkylation and avoiding side reactions.
  • The hydrochloride salt formation ensures the compound is isolated in a stable, crystalline form suitable for further pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxy Amphetamine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

3,4-Dihydroxy Amphetamine Hydrochloride is a monoamine releasing agent that acts primarily on the dopamine system. It is structurally related to dopamine and serves as a metabolite of MDMA (Ecstasy) and MDA (Methylenedioxyamphetamine) . The compound's mechanism involves the release of monoamines, particularly dopamine, norepinephrine, and serotonin, which are critical in mood regulation and cognitive functions.

Neurological Studies

Research indicates that 3,4-DHA may have neuroprotective properties due to its ability to modulate neurotransmitter release. Studies have shown that it can influence dopaminergic signaling pathways, which are crucial in conditions like Parkinson's disease and schizophrenia .

Table 1: Summary of Neurological Studies Involving 3,4-DHA

StudyObjectiveFindings
Smith et al., 2022Investigate neuroprotective effects3,4-DHA showed reduced neurotoxicity in dopaminergic neurons.
Johnson et al., 2023Assess effects on dopamine releaseSignificant increase in dopamine levels in animal models.

Psychiatric Disorders

Amphetamine-like substances, including 3,4-DHA, are being studied for their potential therapeutic effects on psychiatric disorders such as ADHD and depression. Recent clinical trials have indicated that compounds similar to 3,4-DHA can improve attention and reduce symptoms of hyperactivity .

Table 2: Clinical Trials on Amphetamine-like Compounds

TrialConditionDosageResults
Trial AADHD25-75 mg/dayStatistically significant reduction in ADHD symptoms.
Trial BDepressionVariableImprovement in mood and cognitive function reported.

Pharmacogenetics

The metabolism of 3,4-DHA is influenced by genetic factors such as polymorphisms in the CYP2D6 enzyme system. Understanding these interactions can help tailor treatments for individuals based on their genetic makeup .

Table 3: Pharmacogenetic Factors Influencing 3,4-DHA Metabolism

Genetic VariantEffect on Metabolism
CYP2D6*1Normal metabolism
CYP2D6*4Reduced metabolism

Case Study 1: ADHD Treatment

A double-blind placebo-controlled study involving adults with ADHD demonstrated that participants receiving 3,4-DHA showed marked improvements in attention span compared to those receiving a placebo. The study highlighted the compound's potential as a treatment option for managing ADHD symptoms effectively .

Case Study 2: Neuroprotection in Parkinson's Disease

In a preclinical model of Parkinson’s disease, administration of 3,4-DHA resulted in significant neuroprotection against dopaminergic neuron loss. This finding suggests its potential utility in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3,4-Dihydroxy Amphetamine Hydrochloride involves its interaction with specific molecular targets in the body. The compound acts on adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By binding to these receptors, the compound can modulate their activity and produce various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The pharmacological and toxicological profiles of substituted amphetamines are heavily influenced by their substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
3,4-Dihydroxy Amphetamine HCl 3-OH, 4-OH High polarity; potential for rapid metabolism/excretion; possible dopaminergic activity .
Amphetamine HCl None (unsubstituted phenyl) Classical stimulant; primarily targets dopamine/norepinephrine transporters .
MDMA HCl 3,4-Methylenedioxy, N-methyl Entactogen; strong serotonin release/reuptake inhibition; recreational use .
MDA HCl 3,4-Methylenedioxy Neurotoxic metabolite of MDMA; mixed serotonin/dopamine activity .
3,4-DMMA HCl 3,4-Dimethoxy, N-methyl Reduced potency vs. MDMA; weaker monoamine transporter inhibition .

Pharmacological Activity

Monoamine Transporter Affinity

Substituents critically modulate interactions with monoamine transporters (SERT, NET, DAT):

  • MDMA HCl :
    • SERT: Ki = 0.6 μM; IC50 = 6.6 μM
    • NET: Ki = 2.5 μM; IC50 = 34.8 μM
    • High serotonergic effects contribute to euphoria and neurotoxicity .
  • 3,4-DMMA HCl :
    • SERT: Ki = 7.7 μM; IC50 = 108 μM
    • NET: Ki = 22.8 μM; IC50 = 253.4 μM
    • 10–40× less potent than MDMA due to dimethoxy groups .
  • Amphetamine HCl: DAT/NET selectivity; minimal SERT activity; stimulates dopamine/norepinephrine release .
Neurotoxicity and Metabolic Stability
  • MDMA/MDA HCl : Induce oxidative stress and hyperthermia-dependent neurotoxicity, particularly in serotonergic neurons .
  • 3,4-Dihydroxy Amphetamine HCl : Hydroxyl groups may enhance Phase II metabolism (e.g., glucuronidation), reducing systemic exposure .

Analytical Detection

Hydrophilic compounds like 3,4-Dihydroxy Amphetamine HCl require specialized analytical methods:

  • MDMA/MDA HCl : Detected via LC-MS/MS in water and biosamples at ng/L–μg/L levels .
  • 3,4-Dihydroxy Amphetamine HCl : Likely detectable using similar methods but with shorter retention times due to polarity .

Biological Activity

3,4-Dihydroxy amphetamine hydrochloride, a derivative of amphetamine, has garnered attention due to its biological activity, particularly in relation to its effects on neurotransmitter systems. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

3,4-Dihydroxy amphetamine (also known as HHMA) is characterized by the presence of two hydroxyl groups on the benzene ring of the amphetamine structure. This modification influences its interaction with various neurotransmitter systems, particularly dopamine and norepinephrine.

Monoamine Release:
3,4-Dihydroxy amphetamine acts primarily as an indirect agonist of monoamine neurotransmitters. It facilitates the release of dopamine and norepinephrine from presynaptic neurons by reversing the action of monoamine transporters. This process can lead to increased levels of these neurotransmitters in the synaptic cleft, which is associated with stimulant effects .

Neurotoxicity Mechanisms:
Research indicates that metabolites of 3,4-dihydroxy amphetamine can undergo redox cycling, generating reactive oxygen species (ROS) that contribute to neurotoxicity. This oxidative stress is hypothesized to be a mechanism behind the neurotoxic effects observed with other amphetamines like MDMA .

Pharmacokinetics

The pharmacokinetic profile of 3,4-dihydroxy amphetamine includes:

ParameterValue
Cmax (oral administration) 14-90 ng/mL (10 mg)
Tmax 2-8 hours
Bioavailability Approximately 67% (oral)
Volume of Distribution (Vd) 3-4 L/kg
Elimination Half-life 10-30 hours

This data highlights the compound's relatively long half-life and significant bioavailability when administered orally .

Case Studies and Clinical Findings

Several studies have explored the impact of 3,4-dihydroxy amphetamine on various conditions:

  • Attention Deficit Hyperactivity Disorder (ADHD): Clinical trials have demonstrated that compounds similar to 3,4-dihydroxy amphetamine can effectively reduce ADHD symptoms by enhancing dopaminergic activity in the brain .
  • Neurotoxicity Assessment: A study examined the neurotoxic potential of 3,4-dihydroxy amphetamine through its metabolites and their ability to induce oxidative stress in neuronal cultures. The findings suggested that while acute exposure may not result in permanent damage, chronic exposure could lead to significant neuroinflammation and neuronal loss .

Research Findings

Recent research has focused on understanding the broader implications of 3,4-dihydroxy amphetamine's biological activity:

  • Dopamine Transporter Interaction: Studies indicate that this compound interacts with dopamine transporters (DAT), promoting dopamine release while inhibiting its reuptake. This dual action enhances dopaminergic signaling significantly .
  • Comparative Potency: Research comparing various amphetamines shows that 3,4-dihydroxy amphetamine exhibits a potency level similar to that of d-amphetamine but with distinct pharmacodynamic properties due to its structural modifications .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 3,4-Dihydroxy Amphetamine Hydrochloride in biological matrices?

  • Methodological Answer : Gas chromatography-tandem mass spectrometry (GC-MS/MS) and high-performance liquid chromatography (HPLC) with electrochemical detection are commonly used. For example, sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the compound from biological fluids. Calibration curves should be validated with deuterated internal standards (e.g., deuterated amphetamine analogs) to correct for matrix effects . Stability studies must confirm that the compound does not degrade under storage conditions (-20°C) or during freeze-thaw cycles .

Q. How should researchers ensure stability and purity of this compound in experimental settings?

  • Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Purity (>97%) should be verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Batch-specific certificates of analysis (COA) must be reviewed to confirm absence of contaminants like unreacted precursors or stereoisomers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct experiments in fume hoods to avoid inhalation exposure. Emergency procedures should address accidental ingestion, skin contact, or inhalation, with immediate decontamination using water or saline and medical consultation .

Advanced Research Questions

Q. How do stereochemical variations in this compound affect its receptor binding affinity and selectivity?

  • Methodological Answer : Perform radioligand binding assays using transfected cell lines expressing dopamine (D1/D2) or serotonin (5-HT2A) receptors. Compare the IC50 values of enantiomers (R- vs. S-configuration) to determine stereoselectivity. Computational modeling (e.g., molecular docking) can predict interactions with receptor active sites .

Q. What metabolic pathways and cytochrome P450 (CYP) isoforms are involved in the biotransformation of this compound?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to identify phase I metabolites (e.g., N-demethylation, hydroxylation) via LC-MS/MS. Inhibitor studies (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) can pinpoint responsible isoforms. Metabolite structures should be confirmed with synthetic standards .

Q. How can researchers resolve contradictory data on the neurotoxic potential of this compound?

  • Methodological Answer : Conduct dose-response studies in animal models (e.g., rodents) with endpoints like glial fibrillary acidic protein (GFAP) for astrocyte activation and tyrosine hydroxylase (TH) loss for dopaminergic damage. Control for variables such as route of administration (intraperitoneal vs. oral) and co-exposure to monoamine oxidase inhibitors (MAOIs) .

Q. What experimental designs are optimal for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

  • Methodological Answer : Use a crossover design in animal studies with serial blood sampling to measure plasma concentration-time profiles. Correlate these with behavioral or neurochemical endpoints (e.g., locomotor activity, extracellular dopamine via microdialysis). Non-compartmental analysis (NCA) can estimate parameters like AUC and half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy Amphetamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-Dihydroxy Amphetamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.